

# Application Notes: Strategies for Enhancing the Oral Bioavailability of GSK3494245

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## Compound of Interest

Compound Name: GSK3494245

Cat. No.: B11932695

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## Introduction

**GSK3494245** is a potent and selective inhibitor of the *Leishmania donovani* proteasome, identified as a preclinical candidate for the treatment of visceral leishmaniasis (VL).<sup>[1][2]</sup> The compound targets the chymotrypsin-like activity of the parasite's proteasome by binding to a site between the  $\beta 4$  and  $\beta 5$  subunits.<sup>[1][2]</sup> For a drug intended to treat a neglected tropical disease like VL, oral administration is highly desirable to ensure ease of use and patient compliance in resource-limited settings.<sup>[3][4]</sup> However, preclinical studies indicated that **GSK3494245** has variable and relatively low oral bioavailability in some species, necessitating the development of a suitable oral formulation to achieve therapeutic concentrations.<sup>[1]</sup> This document provides an overview of the available pharmacokinetic data for **GSK3494245** and outlines protocols for evaluating and optimizing its oral bioavailability.

## Mechanism of Action

**GSK3494245** exerts its anti-leishmanial effect by inhibiting the proteasome, a critical cellular component responsible for protein degradation. This inhibition disrupts the parasite's protein homeostasis, leading to cell death.<sup>[1][2][5]</sup>

## Data Presentation

The following tables summarize the available quantitative data regarding the in vivo efficacy and pharmacokinetics of **GSK3494245**.

Table 1: In Vivo Efficacy of **GSK3494245** in a Mouse Model of Visceral Leishmaniasis

Dosage Regimen (oral, twice daily for 10 days)	Mean Parasite Burden Reduction (%)	Statistical Significance (p-value vs. untreated)
3 mg/kg	Not specified	P = 0.0441
10 mg/kg	>90%	P = 0.0037
25 mg/kg	>99%	P < 0.0001

Data extracted from in vivo studies in a mouse model of VL (*L. donovani*, LV9).[1]

Table 2: Pharmacokinetic Parameters of **GSK3494245** in Preclinical Species

Species	Oral Bioavailability (F%)	Dosing details
Mouse	18%	Not specified
Rat	35%	Not specified
Dog	46%	Not specified

Pharmacokinetic properties of **GSK3494245** were assessed in multiple preclinical species.[1]

Table 3: Effective Dose Values for **GSK3494245** in a Mouse Model

Parameter	Value (mg/kg)
ED50	8.9
ED90	16
ED99	30

Effective dose values were determined after a 10-day treatment regimen (oral, twice daily).[1]

## Experimental Protocols

## Protocol 1: General Procedure for Evaluating the Oral Bioavailability of a Test Compound (e.g., **GSK3494245**) in Rodents

This protocol outlines a general procedure for determining the oral bioavailability of a test compound in mice or rats.

### 1. Animals:

- Use healthy, adult male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) of a specific weight range.[6]
- Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
- House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide access to standard diet and water ad libitum, unless fasting is required.[7]

### 2. Formulation Preparation:

- For Intravenous (IV) Administration: Dissolve the test compound in a suitable vehicle (e.g., saline, PBS with a solubilizing agent like DMSO or cyclodextrin) to achieve the desired concentration for IV injection.
- For Oral (PO) Administration: Prepare a homogenous suspension or solution of the test compound in a vehicle appropriate for oral gavage (e.g., 0.5% methylcellulose in water, polyethylene glycol 400).[8] The choice of vehicle may depend on the physicochemical properties of the compound.

### 3. Study Design:

- Divide the animals into two groups: an IV administration group and a PO administration group. A crossover design can also be used with a sufficient washout period.
- Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.[6]

### 4. Dosing:

- IV Administration: Administer the compound via tail vein injection at a specific dose (e.g., 1-5 mg/kg).
- PO Administration: Administer the compound via oral gavage at a higher dose than the IV group to ensure measurable plasma concentrations (e.g., 10-50 mg/kg).[6]

#### 5. Blood Sampling:

- Collect blood samples (e.g., via tail vein, saphenous vein, or cardiac puncture at termination) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[6][7]
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Process the blood samples by centrifugation to obtain plasma, which should be stored at -80°C until analysis.

#### 6. Bioanalysis:

- Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.
- Analyze the plasma samples to determine the concentration of the compound at each time point.

#### 7. Pharmacokinetic Analysis:

- Use pharmacokinetic software to calculate parameters such as:
  - Area Under the Curve (AUC) from time zero to infinity (AUC<sub>0-inf</sub>) for both IV and PO routes.
  - Clearance (CL)
  - Volume of distribution (V<sub>d</sub>)
  - Half-life (t<sub>1/2</sub>)

- Maximum plasma concentration (C<sub>max</sub>)
- Time to reach maximum plasma concentration (T<sub>max</sub>)
- Calculate the absolute oral bioavailability (F%) using the following formula:
  - $F\% = (AUC_{PO} / AUC_{IV}) * (Dose_{IV} / Dose_{PO}) * 100$

#### Protocol 2: Formulation Strategies to Enhance Oral Bioavailability

Given the challenges with the oral bioavailability of **GSK3494245**, the following formulation strategies could be explored.

##### 1. Amorphous Solid Dispersions:

- Principle: Increase the dissolution rate and apparent solubility by converting the crystalline drug into an amorphous form stabilized by a hydrophilic polymer.
- Protocol:
  - Select a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®).
  - Dissolve both **GSK3494245** and the polymer in a common solvent.
  - Prepare the solid dispersion using techniques like spray drying or hot-melt extrusion.
  - Characterize the resulting powder for its amorphous nature (e.g., using XRD and DSC).
  - Evaluate the in vitro dissolution of the solid dispersion in comparison to the crystalline drug.
  - Proceed with in vivo bioavailability studies as described in Protocol 1.

##### 2. Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS):

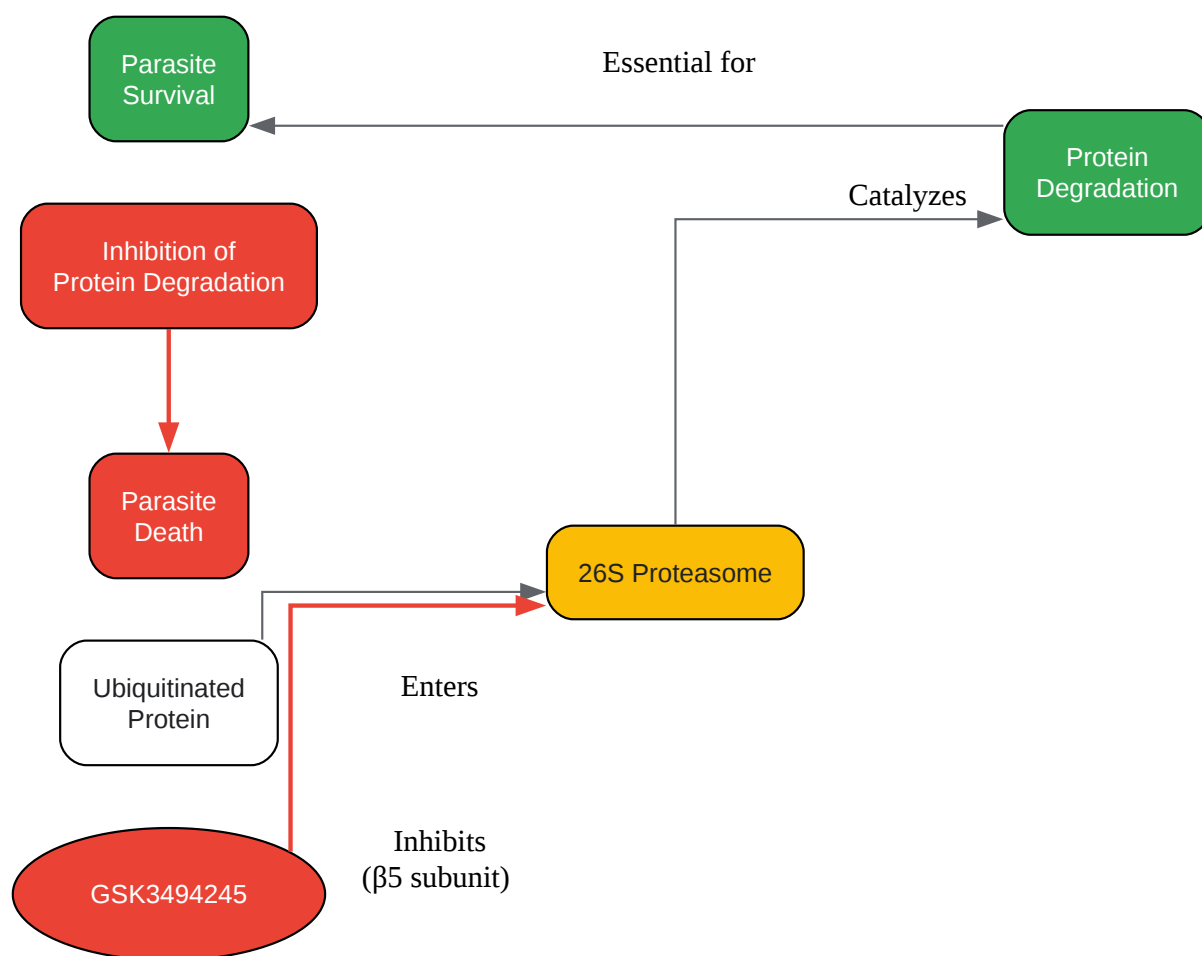
- Principle: The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with gastrointestinal fluids, facilitating absorption.
- Protocol:

- Screen for suitable oils, surfactants, and co-solvents in which **GSK3494245** has good solubility.
- Construct ternary phase diagrams to identify the self-emulsifying region.
- Prepare the SEDDS pre-concentrate by mixing the selected components.
- Characterize the formulation for self-emulsification time, droplet size, and drug precipitation upon dilution.
- Fill the liquid SEDDS into soft gelatin capsules for oral administration.
- Conduct in vivo bioavailability studies.

### 3. Micronization/Nanonization:

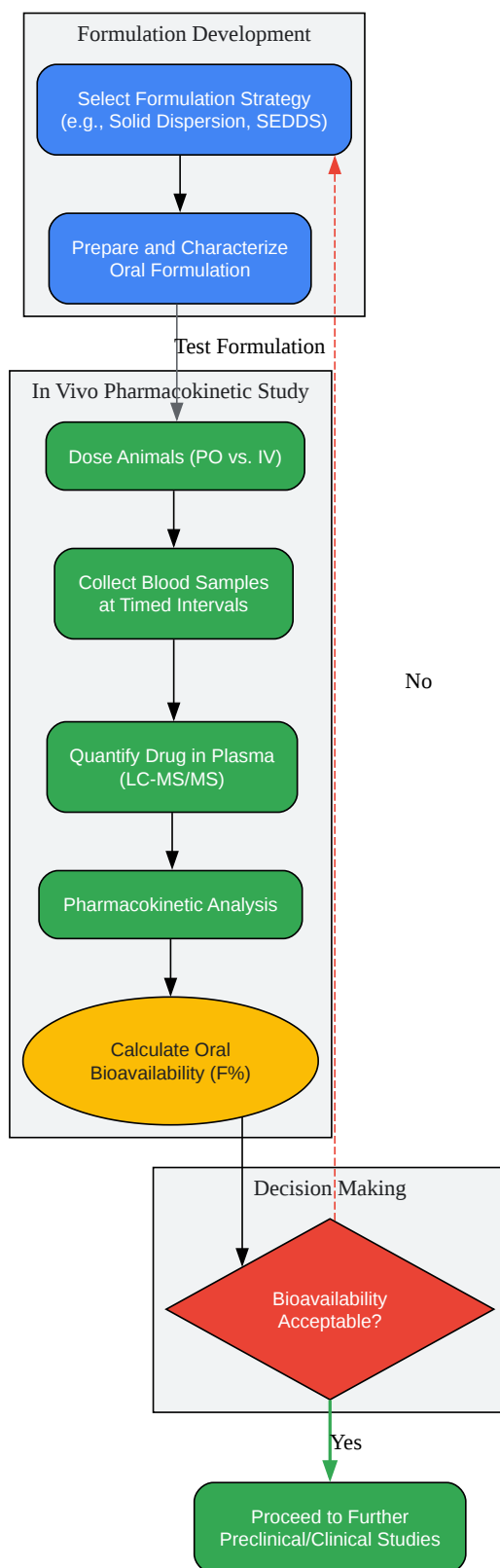
- Principle: Reducing the particle size of the drug increases the surface area available for dissolution.
- Protocol:
  - Employ techniques such as jet milling (for micronization) or wet bead milling (for nanosuspensions) to reduce the particle size of **GSK3494245**.
  - Characterize the particle size distribution of the processed drug.
  - Formulate the micronized/nanosized drug into a suitable dosage form (e.g., a suspension or a solid dosage form).
  - Perform in vitro dissolution and in vivo bioavailability studies.

## Visualizations



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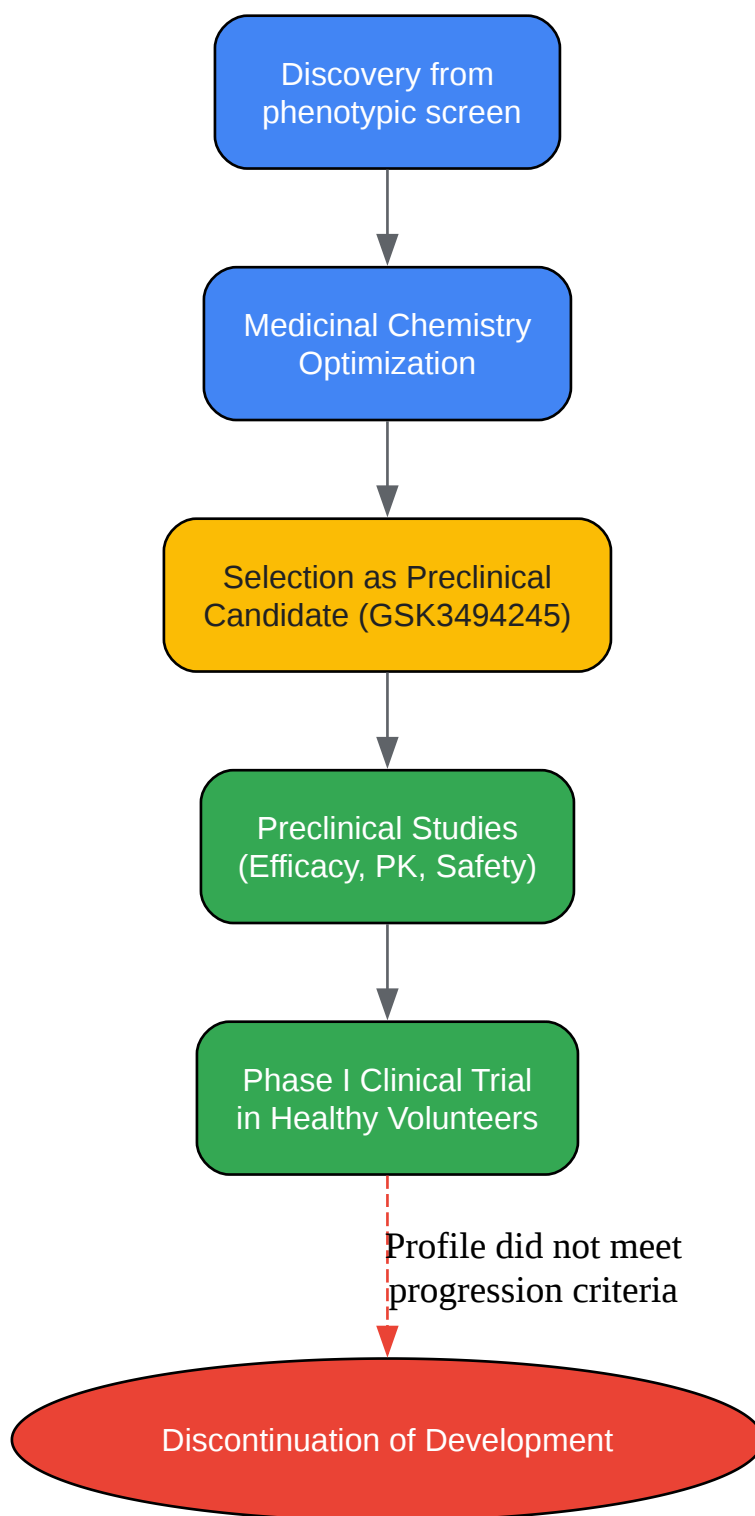
Caption: Mechanism of action of **GSK3494245** in Leishmania.



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Caption: Workflow for oral bioavailability assessment.





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Caption: Development timeline of **GSK3494245**.

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